2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid
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Overview
Description
2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chlorine atom at the 6th position of the benzoic acid moiety and a benzo(b)thiophene group at the 2nd position. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid can be achieved through several synthetic routes. One common method involves the palladium-catalyzed coupling of 2-halothiophenols with phenylacetylenes, followed by cyclization to form the benzothiophene core . Another approach includes the condensation of thiophene derivatives with aromatic ketones or boronic acids .
Industrial Production Methods: Industrial production of benzothiophene derivatives often involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and high yield. The use of microwave irradiation and other advanced techniques can further enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophene derivatives .
Scientific Research Applications
2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives are known to inhibit enzymes such as beta-lactamases, which are involved in bacterial resistance to antibiotics . The compound may also interact with cellular receptors and signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
- 2-(Thiophen-2-yl)benzo[b]thiophene
- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- 3-(2-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
Comparison: Compared to other benzothiophene derivatives, 2-[Benzo(b)thiophen-2-yl]-6-chlorobenzoic acid is unique due to the presence of the chlorine atom at the 6th position, which can influence its reactivity and biological activity. This structural feature may enhance its potential as an antimicrobial and antioxidant agent .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-6-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-11-6-3-5-10(14(11)15(17)18)13-8-9-4-1-2-7-12(9)19-13/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZYGZVPMNDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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